Lorlatinib-13C,d3
CAS No.:
Cat. No.: VC16680829
Molecular Formula: C21H19FN6O2
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19FN6O2 |
|---|---|
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | (16R)-19-amino-13-fluoro-4,16-dimethyl-9-oxo-8-(trideuterio(113C)methyl)-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile |
| Standard InChI | InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2+1D3 |
| Standard InChI Key | IIXWYSCJSQVBQM-WCHPYLTNSA-N |
| Isomeric SMILES | [2H][13C]([2H])([2H])N1CC2=NN(C(=C2C3=CC(=C(N=C3)N)O[C@@H](C4=C(C1=O)C=CC(=C4)F)C)C#N)C |
| Canonical SMILES | CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C |
Introduction
| Property | Description |
|---|---|
| Molecular Formula | C₂₆H₂₃D₃¹³CFN₅O₂ |
| Regulatory Compliance | Compliant with USP/EP pharmacopeial standards |
| Primary Use | Analytical reference standard for method development and QC |
| Stability | Stable under recommended storage conditions (-20°C, desiccated) |
| CAS Number | Not assigned (proprietary standard) |
Analytical Applications in Drug Development
Lorlatinib-13C,d3 is pivotal in multiple stages of pharmaceutical analysis:
Method Development and Validation
The compound is employed to optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring linearity, accuracy, and precision across calibration curves. By serving as an internal standard, it corrects for matrix effects and instrument variability, achieving detection limits in the picomolar range .
Quality Control During Manufacturing
During API synthesis, Lorlatinib-13C,d3 enables batch-to-batch consistency checks. For example, it is used to quantify residual solvents, related substances, and degradation products, ensuring compliance with International Council for Harmonisation (ICH) guidelines .
Pharmacokinetic and Metabolomic Studies
In clinical research, this isotopic standard aids in tracing Lorlatinib’s metabolic fate. A recent phase III study (CROWN trial) highlighted Lorlatinib’s prolonged progression-free survival in NSCLC patients . Accurate quantification of plasma concentrations using Lorlatinib-13C,d3 ensures reliable pharmacokinetic parameters, informing dosing regimens.
As a reference standard, Lorlatinib-13C,d3 is strictly designated for analytical use and is not intended for human or veterinary administration . Regulatory submissions for Lorlatinib therapeutics require thorough method validation data generated using traceable standards like Lorlatinib-13C,d3, aligning with FDA and EMA mandates.
| Parameter | Lorlatinib (n=149) | Crizotinib (n=147) |
|---|---|---|
| Median PFS (months) | Not reached | 9.3 |
| Intracranial Response | 82% | 23% |
| 5-Year Survival Rate | 64% | 22% |
The absence of emerging ALK resistance mutations in Lorlatinib-treated patients, as detected via circulating tumor DNA analysis, underscores the drug’s robustness—a quality assured by rigorous analytical controls using Lorlatinib-13C,d3 .
Challenges and Future Directions
Despite its utility, the synthesis of isotopically labeled standards like Lorlatinib-13C,d3 demands significant expertise and resources. Future advancements may focus on streamlining isotopic incorporation techniques and expanding applications in metabolomics and imaging mass spectrometry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume